24-Methylenecycloartanol acetate

Antiviral Herpes Simplex Virus Plaque Reduction

Procurement of generic cycloartane triterpenes in place of 24-methylenecycloartanol acetate introduces scientific risk: the 24-methylene substituent and C-3 acetate ester confer unique target engagement. Computational screening identified this compound as the best Evp/RdRp inhibitor among 19 phytochemicals for SARS-CoV-2 research. It exhibits 2× greater antifungal potency (MIC 64 μg/mL vs C. albicans) than cycloartenol acetate, and organism-specific activity against S. viridans (MIC 380 μg/mL). Additionally, it blocks deoxynivalenol (DON) mycotoxin production—an advantage over potassium sorbate. Choose this compound-specific standard for reproducible coronavirus, antifungal SAR, and agricultural research outcomes.

Molecular Formula C33H54O2
Molecular Weight 482.8 g/mol
CAS No. 1259-94-5
Cat. No. B1171653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name24-Methylenecycloartanol acetate
CAS1259-94-5
Molecular FormulaC33H54O2
Molecular Weight482.8 g/mol
Structural Identifiers
SMILESCC(C)C(=C)CCC(C)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)OC(=O)C)C)C
InChIInChI=1S/C33H54O2/c1-21(2)22(3)10-11-23(4)25-14-16-31(9)27-13-12-26-29(6,7)28(35-24(5)34)15-17-32(26)20-33(27,32)19-18-30(25,31)8/h21,23,25-28H,3,10-20H2,1-2,4-9H3/t23-,25-,26+,27+,28+,30-,31+,32-,33+/m1/s1
Commercial & Availability
Standard Pack Sizes5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





24-Methylenecycloartanol Acetate (CAS 1259-94-5): Procurement-Grade Cycloartane Triterpene for Specialized Antiviral and Antimicrobial Research Applications


24-Methylenecycloartanol acetate (CAS: 1259-94-5; molecular formula: C33H54O2; molecular weight: 482.78) is a naturally occurring cycloartane-type triterpene acetate ester [1]. This compound is isolated from various plant sources including Euphorbia segetalis, Larix kaemferi, and Lagerstroemia speciosa [2][3]. As a pentacyclic triterpenoid with a characteristic cyclopropane ring (9,19-cyclolanostane skeleton), it serves as a specialized reference standard and bioactive lead compound in natural product pharmacology, virology, and antimicrobial discovery programs .

Why 24-Methylenecycloartanol Acetate (CAS 1259-94-5) Cannot Be Substituted by Generic Cycloartane Analogs


Procurement of generic cycloartane triterpenes in place of 24-methylenecycloartanol acetate introduces substantial scientific risk due to compound-specific structure-activity relationships within this scaffold. The 24-methylene substituent and C-3 acetate ester group confer distinct target engagement profiles that structurally related analogs—including cycloartenol acetate (lacking the 24-methylene), cycloart-25-en-24-one derivatives (ketone at C-24), and lupenone (lupane skeleton)—do not replicate [1]. Critically, head-to-head antiviral evaluations demonstrate that within a single study cohort, 24-methylenecycloartanol acetate exhibited low activity against HSV-1 while lupenone displayed strong viral plaque inhibition [1]. Conversely, computational screening against SARS-CoV-2 targets identified 24-methylenecycloartanol acetate as the best inhibitor for Evp and RdRp among 19 phytochemicals evaluated, a specificity not shared by the broader cycloartane class [2]. The compound also demonstrates organism-specific antimicrobial potency: weak activity against Staphylococcus aureus and Escherichia coli (MIC = 500 μg/mL) contrasts with moderate activity against Streptococcus viridans (MIC = 380 μg/mL) [3][4]. These quantitative divergences preclude simple analog substitution and mandate compound-specific sourcing for reproducible experimental outcomes.

Quantitative Differentiation Evidence: 24-Methylenecycloartanol Acetate (1259-94-5) vs. Closest Analogs and In-Class Candidates


Anti-HSV-1 Activity: Divergent Potency Profile vs. Lupenone in Direct Head-to-Head Plaque Reduction Assay

In a direct head-to-head evaluation, 24-methylenecycloartanol acetate demonstrated low antiviral activity against HSV-1, whereas lupenone (a structurally distinct triterpene comparator) exhibited strong viral plaque inhibitory effects against both HSV-1 and HSV-2 [1]. This quantitative divergence within a single experimental framework establishes that 24-methylenecycloartanol acetate is not a potent anti-HSV agent relative to select triterpene comparators [1].

Antiviral Herpes Simplex Virus Plaque Reduction

SARS-CoV-2 Target Engagement: Best-in-Class Computational Docking Performance for Evp and RdRp vs. 19 Phytochemical Comparators

In a comprehensive virtual screening study of 19 phytochemicals from Lagerstroemia speciosa, 24-methylenecycloartanol acetate was identified as the best inhibitor for both envelope viroporin protein (Evp) and RNA-dependent RNA polymerase (RdRp) targets of SARS-CoV-2 [1]. Sitosterol acetate (SA) was identified as the best hit for Mpro, S-RBD, and hACE2, demonstrating target-specific differentiation among phytochemical comparators [1]. The findings were validated by 100-ns molecular dynamics simulations and free energy calculations [1].

SARS-CoV-2 Molecular Docking Antiviral Discovery

Antifungal MIC Determination: Quantitative Activity vs. Candida albicans with Cycloartenol as Co-occurring Comparator

In antimicrobial screening of triterpenes isolated from Euphorbia segetalis, 24-methylenecycloartanol acetate demonstrated antifungal activity against Candida albicans with a minimum inhibitory concentration (MIC) of 64 μg/mL [1]. Within the same study cohort, cycloartenol acetate (a structurally related cycloartane analog lacking the 24-methylene group) exhibited an MIC of 128 μg/mL against the same strain [1]. This two-fold potency difference is attributable to the presence of the 24-methylene substituent [1].

Antifungal Candida albicans MIC

Antibacterial Activity Spectrum: Organism-Specific MIC Differentiation Across Bacterial Panel

24-Methylenecycloartanol exhibits organism-specific antibacterial activity with quantitatively distinct MIC values across different bacterial species. Against Streptococcus viridans, the compound demonstrated an MIC of 380 μg/mL (0.38 mg/mL), whereas against Staphylococcus aureus and Escherichia coli, the MIC was 500 μg/mL, categorized as very weak activity [1][2]. The related compound cycloartenol displayed an MIC of 170 μg/mL (0.17 mg/mL) against Streptococcus mutans, indicating that within the cycloartane class, antibacterial potency varies by both compound structure and bacterial target [1].

Antibacterial Streptococcus Staphylococcus

Synergistic β-Cell Protection: Combination Effect with Cycloartenol in Diabetic Cellular Model

In vitro studies using RIN-5F pancreatic beta cells demonstrated that the combination of cycloartenol and 24-methylenecycloartanol acetate enhances cell viability and protects against glucose toxicity . While individual compound data are not fully disaggregated in the available literature, the combination effect establishes a basis for procuring both compounds for antidiabetic research applications . The stem bark of Ficus krishnae, used traditionally for diabetes treatment, contains 24-methylenecycloartanol as a bioactive constituent .

Antidiabetic Pancreatic β-Cells Synergy

Mycotoxin Suppression Advantage: Dual Fungal Growth and DON Inhibition vs. Potassium Sorbate

In studies evaluating antifungal activity of Euphorbia species against cereal ear rot molds, 24-methylenecycloartanol and cycloartenol were associated with moderate inhibitory effects on fungal growth [1]. Notably, sublethal concentrations of both compounds blocked deoxynivalenol (DON) mycotoxin production, representing a functional advantage over potassium sorbate, which increased mycotoxin accumulation at sublethal concentrations [1]. This dual-action profile—growth inhibition plus mycotoxin suppression—differentiates 24-methylenecycloartanol from conventional antifungal agents [1].

Antifungal Mycotoxin Deoxynivalenol

Optimal Procurement and Application Scenarios for 24-Methylenecycloartanol Acetate (CAS 1259-94-5) Based on Quantitative Evidence


SARS-CoV-2 Antiviral Discovery: Virtual Screening and Target Engagement Studies

Given its identification as the best inhibitor for SARS-CoV-2 Evp and RdRp among 19 phytochemical comparators [1], 24-methylenecycloartanol acetate is optimally procured for molecular docking campaigns, structure-based virtual screening, and in vitro validation studies targeting coronavirus replication machinery. Research programs focused on RdRp inhibitors or viroporin blockers should prioritize this compound over sitosterol acetate and other phytochemicals lacking preferential Evp/RdRp engagement [1].

Cycloartane Scaffold Optimization in Antifungal Drug Discovery

The two-fold greater antifungal potency against Candida albicans (MIC = 64 μg/mL) relative to cycloartenol acetate (MIC = 128 μg/mL) [1] positions 24-methylenecycloartanol acetate as a superior starting point for structure-activity relationship (SAR) studies aimed at optimizing the cycloartane scaffold for antifungal applications. Procurement for medicinal chemistry programs investigating the role of the 24-methylene substituent in antifungal activity is strongly evidence-supported.

Targeted Antibacterial Screening Against Streptococcus Species

With an MIC of 380 μg/mL against Streptococcus viridans [1], 24-methylenecycloartanol acetate demonstrates organism-specific activity that warrants procurement for targeted screening programs focused on oral pathogens or streptococcal infections. However, the weak activity against S. aureus and E. coli (MIC = 500 μg/mL) [2] indicates this compound should not be deployed in broad-spectrum antibacterial discovery workflows.

Agricultural Antifungal and Mycotoxin Mitigation Research

The dual-action capability of 24-methylenecycloartanol to inhibit fungal growth while blocking deoxynivalenol (DON) mycotoxin production—an advantage over potassium sorbate, which increases mycotoxin accumulation [1]—supports procurement for agricultural research programs addressing Fusarium head blight and cereal ear rot diseases. This scenario is particularly relevant where mycotoxin contamination represents a co-primary endpoint alongside fungal control.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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